

# BMS-561392: A Comparative Guide to a Reference TACE Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |  |  |  |  |
|----------------------|--------------------|-----------|--|--|--|--|
| Compound Name:       | BMS-561392 formate |           |  |  |  |  |
| Cat. No.:            | B12385739          | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BMS-561392, a potent and selective inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), with other notable TACE inhibitors. The information presented is supported by experimental data to facilitate objective evaluation for research and drug development purposes.

#### Introduction to TACE and its Inhibition

Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17), is a key enzyme responsible for the shedding of the extracellular domain of various membrane-bound proteins.[1] A primary substrate of TACE is the pro-inflammatory cytokine, tumor necrosis factor-alpha (pro-TNF- $\alpha$ ). The cleavage of pro-TNF- $\alpha$  by TACE releases soluble TNF- $\alpha$ , a critical mediator of inflammation.[2] Consequently, inhibiting TACE has been a major therapeutic target for a range of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.[3][4]

BMS-561392 (also known as DPC-333) is a highly selective and orally bioavailable TACE inhibitor developed by Bristol-Myers Squibb.[5] It has been evaluated in clinical trials for rheumatoid arthritis and serves as a valuable reference compound in the study of TACE inhibition.[3][4]

### **Comparative Performance Data**



The following tables summarize the in vitro and in vivo performance of BMS-561392 in comparison to other known TACE inhibitors. It is important to note that the data are compiled from various sources and experimental conditions may differ.

**In Vitro Inhibitory Activity** 

| Inhibitor                | Target(s)     | IC50 (nM) | Assay<br>Conditions      | Reference(s) |
|--------------------------|---------------|-----------|--------------------------|--------------|
| BMS-561392               | TACE          | 0.20      | In vitro enzyme<br>assay | [3]          |
| Compound [I]*            | TACE          | 0.02      | Whole blood assay        | [5]          |
| Apratastat (TMI-<br>005) | TACE/MMPs     | 440       | In vitro enzyme<br>assay | [3]          |
| Vorinostat               | TACE (modest) | -         | In vitro enzyme<br>assay | [6]          |
| Marimastat               | TACE/MMPs     | -         | -                        | [7]          |

<sup>\*</sup>Compound [I] is a potent and highly selective TACE inhibitor from Bristol-Myers Squibb, described as an optimization of the series that includes BMS-561392.[5]

## **In Vivo Efficacy in Animal Models**



| Inhibitor  | Animal Model                                    | Dosing                    | Key Findings                                                                         | Reference(s) |
|------------|-------------------------------------------------|---------------------------|--------------------------------------------------------------------------------------|--------------|
| BMS-561392 | Mouse LPS-<br>induced TNF-α<br>production       | -                         | ED50 = 6 mg/kg                                                                       | [5]          |
| BMS-561392 | Mouse collagen<br>antibody-induced<br>arthritis | -                         | Prevented joint destruction                                                          | [5]          |
| BMS-561392 | Rat                                             | 10.5 mg/kg twice<br>daily | Reduced clinical<br>score per paw<br>from 1.5 to 0.4,<br>comparable to<br>etanercept | [8]          |
| Vorinostat | LPS-stimulated<br>RAW264.7<br>macrophages       | -                         | Significantly<br>suppressed TNF-<br>α release,<br>comparable to<br>BMS-561392        | [6]          |

# **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the TACE-mediated signaling pathway and a general workflow for evaluating TACE inhibitors.





Click to download full resolution via product page

Caption: TACE-mediated cleavage of pro-TNF- $\alpha$  and subsequent inflammatory signaling.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. Biology of TACE inhibition PMC [pmc.ncbi.nlm.nih.gov]



- 3. researchgate.net [researchgate.net]
- 4. BMS-561392. Bristol-Myers Squibb PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Mechanistic Insights into Vorinostat as a Repositioned Modulator of TACE-Mediated TNFα Signaling via MAPK and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation | PLOS One [journals.plos.org]
- 8. Drug Insight: tumor necrosis factor-converting enzyme as a pharmaceutical target for rheumatoid arthritis ProQuest [proquest.com]
- To cite this document: BenchChem. [BMS-561392: A Comparative Guide to a Reference TACE Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385739#bms-561392-formate-as-a-reference-tace-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com